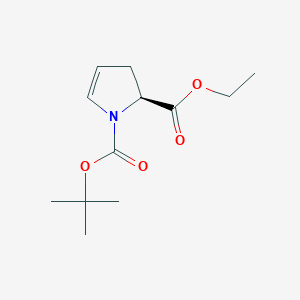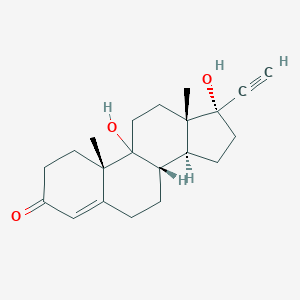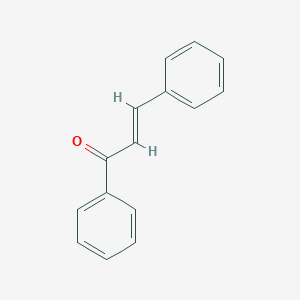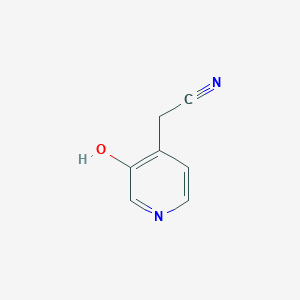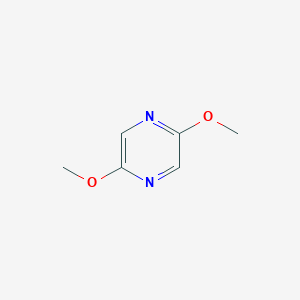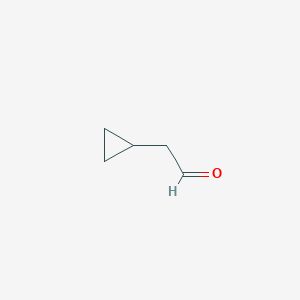
2-Cyclopropylacetaldehyde
Overview
Description
2-Cyclopropylacetaldehyde is an organic compound with the molecular formula C5H8O. It is characterized by a cyclopropyl group attached to an acetaldehyde moiety. This compound is a colorless liquid with a distinctive odor and is soluble in water and most organic solvents. It is used in various chemical syntheses and has applications in the fragrance and polymer industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylacetaldehyde can be synthesized through several methods:
Oxidation of 2-Cyclopropylethanol: This method involves the oxidation of 2-cyclopropylethanol using oxidizing agents such as oxygen or hydrogen peroxide in the presence of an acid catalyst.
Grignard Reaction: Another method involves the reaction of cyclopropyl ketone with sodium borohydride, followed by oxidation to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 2-cyclopropylethanol due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Cyclopropylacetaldehyde undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for oxidation reactions.
Major products formed from these reactions include cyclopropylacetic acid and 2-cyclopropylethanol .
Scientific Research Applications
2-Cyclopropylacetaldehyde has several scientific research applications:
Synthesis of Tetrahydropyrans: It is used as a substitute for homoallylic alcohols in the synthesis of cis-2,6-disubstituted tetrahydropyrans, which are important intermediates in organic synthesis.
Intramolecular Cyclization: It is involved in the intramolecular cyclization of 2-hydroxycinnamaldehydes, leading to the formation of new compounds with potential biological activity.
Organic Catalysis: It is used in organic catalysis to activate cyclopropanes, leading to the formation of biologically significant spirocyclobutane oxindoles and benzofuranones.
Kinetic Asymmetric Cyclization: It participates in cyclization reactions with enol ethers and aldehydes, producing enantiomerically enriched nitrogen-containing compounds.
Cyanohydrin Synthesis: It is a valuable intermediate in the synthesis of cyanohydrins and their stable dimethyl acetals.
Mechanism of Action
The mechanism of action of 2-cyclopropylacetaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo various chemical transformations, including nucleophilic addition, oxidation, and reduction. These reactions are facilitated by the presence of the cyclopropyl group, which can stabilize transition states and intermediates through its unique ring strain and electronic effects .
Comparison with Similar Compounds
2-Cyclopropylacetaldehyde can be compared with other similar compounds such as:
Cyclopropylacetone: Unlike this compound, cyclopropylacetone has a ketone functional group instead of an aldehyde. This difference in functional groups leads to variations in reactivity and applications.
Cyclopropylmethanol: This compound has a hydroxyl group instead of an aldehyde group. It is less reactive than this compound and is primarily used as an intermediate in organic synthesis.
Cyclopropylacetic Acid: This compound is the oxidized form of this compound.
The uniqueness of this compound lies in its aldehyde functional group, which imparts high reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
2-cyclopropylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-4-3-5-1-2-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHIBIVYQLRGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437873 | |
| Record name | 2-cyclopropylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-19-2 | |
| Record name | 2-cyclopropylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPROPANEACETALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


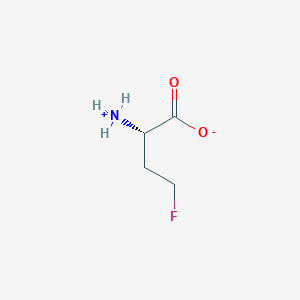
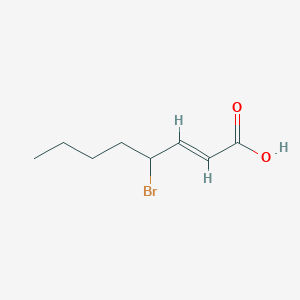
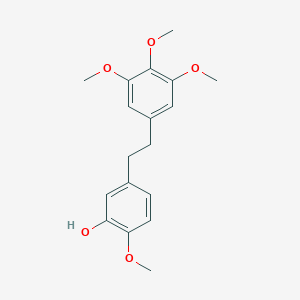
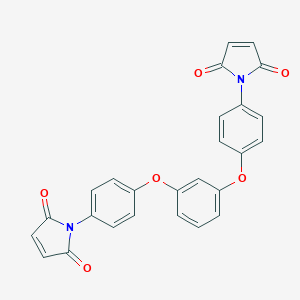
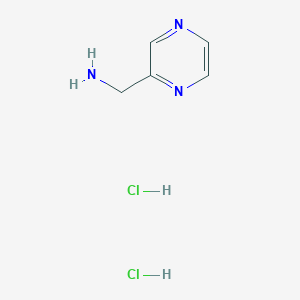
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
